molecular formula C13H14N4O B14140964 N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine CAS No. 847377-11-1

N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine

Cat. No.: B14140964
CAS No.: 847377-11-1
M. Wt: 242.28 g/mol
InChI Key: RTLSMGYZQMQHDP-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine is a complex heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine typically involves multicomponent reactions. One common method is the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine has a wide range of applications in scientific research:

Properties

CAS No.

847377-11-1

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine

InChI

InChI=1S/C13H14N4O/c1-18-7-6-14-13-12-11(15-8-16-13)9-4-2-3-5-10(9)17-12/h2-5,8,17H,6-7H2,1H3,(H,14,15,16)

InChI Key

RTLSMGYZQMQHDP-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC=NC2=C1NC3=CC=CC=C32

solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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